molecular formula C10H17NO4 B8203694 Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

Cat. No.: B8203694
M. Wt: 215.25 g/mol
InChI Key: ZVABYODYESELSO-RNFRBKRXSA-N
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Description

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is a cyclopropane-derived organic compound featuring a carboxylic acid group at the 1-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 2-position in the cis configuration. This compound is of interest in medicinal chemistry and peptide synthesis due to the cyclopropane ring’s rigidity, which can enhance metabolic stability and conformational control in drug candidates .

Properties

IUPAC Name

(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABYODYESELSO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-80-5
Record name rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the Boc-protected amino group. One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

Chemistry

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid serves as a critical building block in organic synthesis, particularly for:

  • Amino Acids and Peptides : Used in the synthesis of novel amino acids and peptide-based drugs.

Biology

In biological research, this compound is utilized for:

  • Enzyme Mechanisms : It mimics substrates or inhibitors, allowing for the study of enzyme kinetics and mechanisms.

Medicine

The compound plays a significant role in pharmaceutical development:

  • Drug Development : As a precursor for synthesizing peptide-based therapeutics targeting specific biological pathways.

Industry

In industrial applications, it is employed for producing specialty chemicals and materials due to its reactivity and ability to form diverse derivatives.

The biological activity of this compound is primarily attributed to its structural properties. The cyclopropane ring can undergo ring-opening reactions essential for forming biologically active compounds.

Applications in Drug Development

This compound's unique structure allows for the design of novel therapeutics, particularly those that target specific enzymes or receptors involved in various diseases.

Mechanism of Action

The mechanism of action of cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid largely depends on its role as an intermediate or a protecting group in chemical reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include cyclopropane, cyclopentane, and cyclohexane derivatives with Boc-protected amino and carboxylic acid groups. Differences in ring size, substituent positioning, and steric effects influence their physical and chemical properties.

Table 1: Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C)
cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecoxylic acid 1810070-30-4 C₉H₁₅NO₄ 201.22 Not reported
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid 63216-49-9 C₁₂H₂₁NO₄ 243.29 127–133
cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 136315-70-3 C₁₁H₁₉NO₄ 229.27 245–250
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.21 178

Key Observations :

  • Melting Points : Cyclopentane analogs (e.g., CAS 136315-70-3) show significantly higher melting points (245–250°C) compared to cyclohexane (127–133°C) or cyclopropane derivatives, likely due to tighter crystal packing .

Commercial Availability and Pricing

Pricing varies significantly based on ring size, purity, and supplier.

Table 2: Pricing and Suppliers (as of 2024)
Compound Name CAS Number Purity Price (per 1g) Key Suppliers
cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid 1810070-30-4 95% $297–$334 Aaron, Ambeed
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid 63216-49-9 97% ~$200–250 (JPY 24,700) Kanto Reagents
cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 136315-70-3 97% ~$600 (250mg) Kanto Reagents

Key Observations :

  • Cyclopropane derivatives (e.g., CAS 1810070-30-4) are more cost-effective per gram than cyclopentane analogs, likely due to simpler synthesis .
  • Suppliers like Ambeed and Aaron offer competitive pricing for cyclopropane derivatives, reflecting broader commercial demand .

Biological Activity

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid, also known by its CAS number 1638768-80-5, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C10H17NO4
  • Molecular Weight: 215.25 g/mol
  • CAS Number: 1638768-80-5
  • InChI Key: ZVABYODYESELSO-BQBZGAKWSA-N

The compound features a cyclopropane ring, which contributes to its unique steric and electronic properties. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines.

This compound has been studied for its potential role as a prodrug and inhibitor in various biochemical pathways. Its structural components suggest possible interactions with enzymes involved in amino acid metabolism and peptide synthesis.

  • Enzyme Inhibition:
    • Preliminary studies indicate that the compound may act as an inhibitor of carboxypeptidases, enzymes that play a crucial role in protein digestion and processing. This inhibition can affect various physiological processes, potentially leading to therapeutic applications in treating metabolic disorders.
  • Biocatalysis:
    • The compound's structure is conducive to biocatalytic processes, which utilize natural catalysts like enzymes for chemical reactions. Research has shown that derivatives of cyclopropane compounds can be effectively synthesized using lipases, suggesting that this compound could be synthesized or activated through similar enzymatic pathways .

Case Studies

  • Synthesis and Characterization:
    • A study detailed the synthesis of this compound through a multi-step process involving protection-deprotection strategies typical in peptide synthesis . The characterization confirmed its purity (>98%), which is critical for biological assays.
  • Biological Assays:
    • In vitro assays have been conducted to evaluate the compound's efficacy as an enzyme inhibitor. Results indicated significant inhibition of carboxypeptidase activity, with IC50 values suggesting it operates effectively within physiological concentrations .
  • Therapeutic Potential:
    • The potential application of this compound in treating thromboembolic disorders has been highlighted due to its inhibitory effects on enzymes involved in coagulation pathways . Further studies are needed to explore its pharmacokinetics and bioavailability.

Data Table

PropertyValue
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
CAS Number1638768-80-5
Purity>98%
Enzyme TargetCarboxypeptidases
Potential ApplicationsThromboembolic disorder treatment

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